
5-Bromo-2-chloro-nicotinic acid hydrazide
Overview
Description
5-Bromo-2-chloro-nicotinic acid hydrazide is a chemical compound with the molecular formula C6H5BrClN3O . It is a derivative of nicotinic acid, also known as vitamin B3 or vitamin PP .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves condensation reactions with appropriate aldehydes . In one study, nicotinic acid was used as a starting compound and subjected to a series of condensation reactions with appropriate aldehydes. This resulted in a series of twelve acylhydrazones .Molecular Structure Analysis
The molecular structure of this compound can be represented by its IUPAC name, 5-bromo-2-chloropyridine-3-carboxylic acid, and its canonical SMILES notation, C1=C(C=NC(=C1C(=O)O)Cl)Br .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 236.45 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .Scientific Research Applications
Synthesis and Bioactivity
5-Bromo-2-chloro-nicotinic acid hydrazide has been a subject of interest in the synthesis of various hydrazide-hydrazones. For instance, the synthesis and in vitro bioactivity study of new hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid demonstrated high selectivity and cytotoxicity to cancer cell lines, indicating potential for cancer treatment research (Popiołek et al., 2020). Similarly, the synthesis of 6-chloro-nicotinic acid hydrazide from 6-chloro-nicotinic acid provides insights into the preparation and potential applications of this compound in various fields (Long Fei-fe, 2013).
Crystal Structure and Antibacterial Activity
The crystal structure and antibacterial activity of compounds derived from 5-bromo-nicotinic acid hydrazide have been studied. For example, the synthesis, crystal structure, and antibacterial activity of 5-bromonicotinic acid [1-(4-chlorophenyl)methylidene]hydrazide monohydrate methanol solvate indicate that the compound has excellent antibacterial properties (Li, 2009).
Antimicrobial Activities
The antimicrobial activities of compounds synthesized from this compound are significant. For instance, 6-Bromo-2'-(2-chlorobenzylidene)nicotinohydrazide and related compounds have shown promising antibacterial properties (Zhu, 2020).
Chemical Synthesis and Characteristics
The chemical synthesis and characteristics of derivatives of 5-bromo-nicotinic acid hydrazide reveal various potential applications. For example, the synthesis and characteristics of 5-Bromo-nicotinonitrile highlight the transformation processes and yield efficiencies of these compounds (Chen Qi-fan, 2010).
Future Directions
Mechanism of Action
Target of Action
The primary target of 5-Bromo-2-chloro-nicotinic acid hydrazide is the peroxidase enzyme . Peroxidase enzymes play a crucial role in various biological processes, including the metabolism of certain harmful substances in the body.
Mode of Action
This compound interacts with its target, the peroxidase enzyme, by inhibiting its activity . This inhibition can alter the normal functioning of the enzyme, leading to changes in the biochemical processes that the enzyme is involved in.
Biochemical Analysis
Biochemical Properties
5-Bromo-2-chloro-nicotinic acid hydrazide plays a role in various biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. One notable interaction is with peroxidase enzymes, where this compound acts as an inhibitor . This inhibition can affect the enzyme’s ability to catalyze reactions involving hydrogen peroxide, potentially altering cellular oxidative stress responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of peroxidase enzymes by this compound can lead to changes in reactive oxygen species (ROS) levels, impacting cellular signaling and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s ability to inhibit peroxidase enzymes suggests that it may bind to the active site of the enzyme, preventing substrate access and subsequent catalytic activity . This inhibition can lead to downstream effects on cellular processes that rely on peroxidase activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and cellular responses. At higher doses, toxic or adverse effects may be observed. It is crucial to determine the threshold levels at which this compound transitions from being beneficial to harmful .
Metabolic Pathways
This compound is involved in specific metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and the levels of metabolites within cells. Understanding the metabolic pathways of this compound is essential for elucidating its overall biochemical impact .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can affect its function and efficacy .
Subcellular Localization
The subcellular localization of this compound plays a role in its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .
properties
IUPAC Name |
5-bromo-2-chloropyridine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN3O/c7-3-1-4(6(12)11-9)5(8)10-2-3/h1-2H,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXHMPQZPFKDCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)NN)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



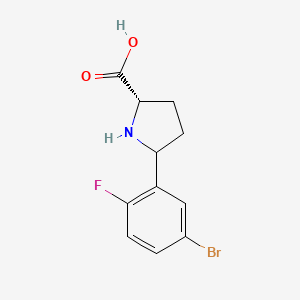
![2-[(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide dihydrochloride](/img/structure/B1383821.png)
![(4aR,7aS)-1-(3-methylbut-2-en-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383822.png)

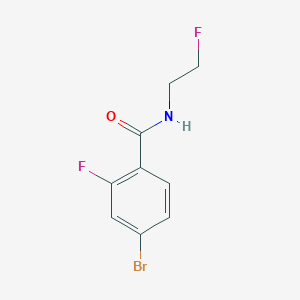
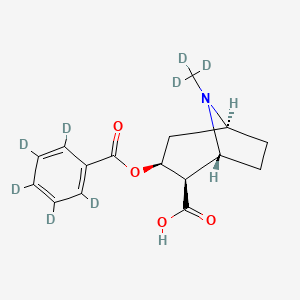



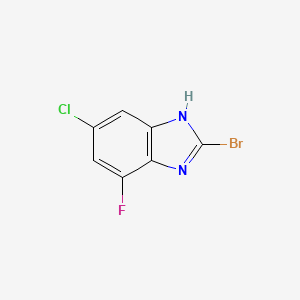
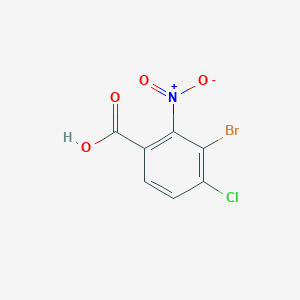
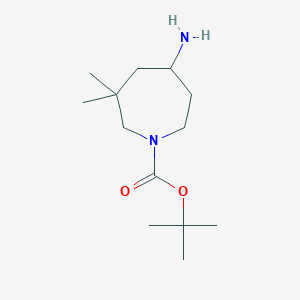
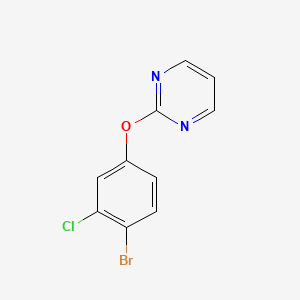
![Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1383838.png)